Kribb11

Übersicht

Beschreibung

Herstellungsmethoden

KRIBB11 wird durch eine Reihe chemischer Reaktionen synthetisiert, die Indazol- und Pyridinderivate beinhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung starker Säuren und Basen sowie die spezifische Kontrolle von Temperatur und Druck, um die gewünschte Produktausbeute zu gewährleisten . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierungen für die Großproduktion.

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Nitrogruppe in this compound kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen an den Indazol- oder Pyridinringen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren, Basen und Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

- Inhibition of HSF1 : KRIBB11 binds to HSF1, preventing its activation and subsequent transcription of target genes involved in stress responses and tumor growth .

- Induction of Apoptosis : In cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial bioenergetics and activating apoptotic pathways .

- Microglial Modulation : In neuroinflammation contexts, this compound promotes microglial process elongation, which is associated with reduced neuroinflammatory responses. This effect is mediated through the activation of protein kinase B (Akt) pathways .

Cancer Therapy

This compound has been extensively studied for its anti-cancer properties. The following table summarizes key findings from research on its effects on various cancer types:

Neuroinflammation

This compound's potential in treating neuroinflammatory conditions has been highlighted in several studies:

- Microglial Activation : this compound treatment reduces the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO), both markers of neuroinflammation. By inhibiting the binding of nuclear factor-κB (NF-κB) to iNOS gene promoters, this compound effectively diminishes neuroinflammatory responses .

- Behavioral Outcomes : Animal studies indicate that this compound can alleviate depression-like behaviors associated with neuroinflammation by promoting microglial process elongation, which is inversely correlated with inflammatory phenotypes .

Case Study 1: Glioblastoma Treatment

In a study involving A172 glioblastoma cells, this compound was administered at varying concentrations. The results demonstrated a significant reduction in cell viability and increased apoptosis markers such as cleaved poly(ADP-ribose) polymerase (PARP). This study underscores the efficacy of this compound in targeting aggressive brain tumors .

Case Study 2: Neuroinflammatory Response

Research involving lipopolysaccharide (LPS)-stimulated primary cultured microglia revealed that this compound not only inhibited pro-inflammatory mediator production but also induced significant morphological changes in microglia indicative of a less activated state. These findings suggest a dual role for this compound in both modulating inflammation and promoting neuronal health .

Wirkmechanismus

Target of Action

Kribb11 is a compound that primarily targets Heat Shock Factor 1 (HSF1) . HSF1 is the master switch for heat shock protein (HSP) expression in eukaryotes . It also targets microglia , key components of the central innate immune system .

Mode of Action

This compound inhibits HSF1 function by impairing the recruitment of Positive Transcription Elongation Factor b to the hsp70 promoter . It has been reported to suppress nitric oxide production in microglia and induce significant elongations of the processes in microglia in cultured and in vivo conditions in a reversible manner .

Biochemical Pathways

This compound’s action is associated with the Akt signaling pathway . It has been found that this compound incubation up-regulates phospho-Akt in cultured microglia . The regulatory effect of this compound is Akt-dependent, and Akt inhibition blocks the pro-elongation effect of this compound on microglial process .

Result of Action

This compound has been shown to substantially inhibit the growth of A172 glioma cells by inducing apoptosis . At the molecular level, this compound decreases anti-apoptotic protein MCL-1 levels, which is attributable to the increase in MULE ubiquitin ligase levels . It also prevents microglial activation and neuroinflammation-associated behavioral deficits possibly through inducing the Akt-mediated elongation of microglial process .

Action Environment

The action of this compound can be influenced by environmental factors such as heat shock. When cells are exposed to heat shock in the presence of this compound, the induction of HSF1 downstream target proteins such as HSP27 and HSP70 is blocked . .

Biochemische Analyse

Biochemical Properties

Kribb11 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with heat shock factor 1 (HSF1), a transcription factor that regulates the expression of heat shock proteins (HSPs). This compound inhibits the function of HSF1, thereby reducing the expression of HSP70 and HSP90 . Additionally, this compound has been shown to up-regulate phospho-Akt in microglia, suggesting an Akt-dependent regulatory effect . These interactions highlight the compound’s potential in modulating stress responses and inflammatory pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In microglia, this compound promotes process elongation and suppresses neuroinflammation . It also prevents lipopolysaccharide (LPS)-induced inflammatory responses in primary cultured microglia and the prefrontal cortex . In cancer cells, particularly adult T-cell leukemia cells, this compound inhibits cell proliferation, induces DNA damage, and promotes caspase-mediated apoptosis . These effects are mediated through the suppression of key signaling pathways, including Akt, nuclear factor-κB, and AP-1 .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to HSF1, inhibiting its function and preventing the recruitment of p-TEFb to the hsp70 promoter . This results in the downregulation of HSP70 and HSP90 expression. Additionally, this compound up-regulates phospho-Akt in microglia, which is essential for its pro-elongation effect on microglial processes . In cancer cells, this compound induces DNA damage, upregulates p53 and p21, and inhibits the expression of cyclin D2/E, CDK2/4, c-Myc, MDM2, and β-catenin . These molecular interactions contribute to the compound’s anti-inflammatory and anti-cancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, revealing that its effects on cellular function are reversible and dependent on the duration of exposure . Long-term studies have shown that this compound can prevent LPS-induced depression-like behaviors in mice, indicating its potential for sustained therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes microglial process elongation and suppresses neuroinflammation without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including DNA damage and apoptosis in cancer cells . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to stress responses and inflammation. By inhibiting HSF1, this compound disrupts the synthesis of heat shock proteins, which play a critical role in cellular stress responses . Additionally, this compound’s interaction with the Akt pathway in microglia suggests its involvement in metabolic processes related to cell survival and inflammation

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. In microglia, this compound’s effects on process elongation and inflammation are mediated through its localization in the prefrontal cortex and other brain regions . In cancer cells, this compound’s distribution is influenced by its binding to HSF1 and other cellular targets . These interactions determine the compound’s localization and accumulation within specific cellular compartments, influencing its overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with HSF1 and other biomolecules . In microglia, this compound’s localization in the prefrontal cortex is essential for its anti-inflammatory effects . Additionally, this compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, further influencing its activity and function.

Vorbereitungsmethoden

KRIBB11 is synthesized through a series of chemical reactions involving indazole and pyridine derivativesThe reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

KRIBB11 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: this compound can undergo substitution reactions where functional groups on the indazole or pyridine rings are replaced with other groups. Common reagents used in these reactions include strong acids, bases, and catalysts.

Vergleich Mit ähnlichen Verbindungen

KRIBB11 ist einzigartig in seiner spezifischen Hemmung von HSF1. Ähnliche Verbindungen, die auf Hitzeschockproteine abzielen, umfassen:

Quercetin: Ein natürliches Flavonoid, das die HSP70-Synthese hemmt.

Geldanamycin: Ein Antibiotikum, das die HSP90-Funktion hemmt.

17-AAG (17-Allylamino-17-Demethoxygeldanamycin): Ein Derivat von Geldanamycin, das auch auf HSP90 abzielt. Im Vergleich zu diesen Verbindungen zielt this compound spezifisch auf HSF1 ab, was es zu einem wertvollen Werkzeug für die Untersuchung der Regulation von Hitzeschockproteinen und ihrer Rolle bei Krebs macht.

Biologische Aktivität

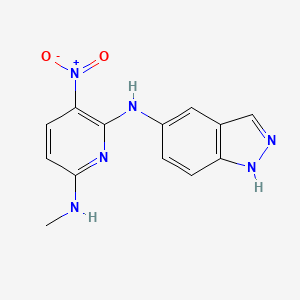

KRIBB11, chemically known as N(2)-(1H-indazole-5-yl)-N(6)-methyl-3-nitropyridine-2,6-diamine, is a compound that has garnered attention for its multifaceted biological activities, particularly in the context of neuroinflammation and cancer therapy. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Inhibition of Heat Shock Factor 1 (HSF1)

This compound primarily functions as an inhibitor of Heat Shock Factor 1 (HSF1), a critical regulator of heat shock proteins (HSPs) involved in cellular stress responses. By inhibiting HSF1, this compound disrupts the synthesis of HSP70 and HSP27, leading to apoptosis in cancer cells. The compound binds to HSF1 and impairs the recruitment of positive transcription elongation factor b (p-TEFb) to the HSP70 promoter, effectively reducing HSP expression .

Table 1: Effects of this compound on Heat Shock Proteins

| Protein | Effect of this compound | Mechanism |

|---|---|---|

| HSP70 | Decreased expression | Inhibition of HSF1 recruitment |

| HSP27 | Decreased expression | Inhibition of HSF1 recruitment |

Neuroinflammatory Response

This compound has shown promise in modulating neuroinflammation by promoting microglial process elongation. In studies involving lipopolysaccharide (LPS)-induced inflammation, this compound pretreatment prevented the shortening of microglial processes and reduced the production of inducible nitric oxide synthase (iNOS) and nitric oxide (NO), markers associated with neuroinflammatory responses . The compound's effects are mediated through the Akt signaling pathway, indicating that its pro-elongation effect on microglia is Akt-dependent.

Case Study: Neuroinflammation in Mice

In a controlled study, mice treated with this compound at a dosage of 5 mg/kg for five days exhibited significant reductions in LPS-induced inflammatory responses and depression-like behaviors compared to control groups. The results suggest that this compound may serve as a therapeutic agent for conditions characterized by neuroinflammation .

Induction of Apoptosis in Cancer Cells

This compound has demonstrated efficacy in inducing apoptosis in various cancer cell lines, including glioblastoma cells (A172). The compound accelerates MCL-1 degradation through the stabilization of MULE (MCL-1 ubiquitin ligase), leading to increased cell death. In vitro studies indicated that treatment with this compound resulted in significant growth arrest and apoptosis, as evidenced by markers such as cleaved poly(ADP-ribose) polymerase (c-PARP) .

Table 2: Apoptotic Effects of this compound on A172 Cells

| Concentration (μM) | Cell Viability (%) | c-PARP Levels |

|---|---|---|

| 0 | 100 | Baseline |

| 2.5 | 75 | Increased |

| 5 | 50 | Significantly Increased |

Implications for Cancer Therapy

The ability of this compound to inhibit tumor growth has been validated in vivo. For instance, intraperitoneal administration at a dose of 50 mg/kg resulted in a significant reduction in tumor size without adverse effects on body weight. This highlights its potential as a therapeutic agent targeting HSF1 in cancer treatment .

Eigenschaften

IUPAC Name |

2-N-(1H-indazol-5-yl)-6-N-methyl-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJJEQIMIJJCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.